molecular formula C6H5F5N4 B12113947 2-Hydrazinyl-6-(perfluoroethyl)pyrazine

2-Hydrazinyl-6-(perfluoroethyl)pyrazine

Cat. No.: B12113947
M. Wt: 228.12 g/mol
InChI Key: YNZUEIBOQACGGW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(perfluoroethyl)pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydrazinyl group and a perfluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine typically involves the reaction of hydrazine derivatives with pyrazine precursors. One common method includes the nucleophilic substitution of a halogenated pyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(perfluoroethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-6-(perfluoroethyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluoroethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyrazine: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.

    6-(Perfluoroethyl)pyrazine:

    2-Hydrazinyl-6-methylpyrazine: Substitutes the perfluoroethyl group with a methyl group, leading to variations in chemical behavior and applications.

Uniqueness

2-Hydrazinyl-6-(perfluoroethyl)pyrazine is unique due to the presence of both the hydrazinyl and perfluoroethyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5F5N4

Molecular Weight

228.12 g/mol

IUPAC Name

[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-13-2-4(14-3)15-12/h1-2H,12H2,(H,14,15)

InChI Key

YNZUEIBOQACGGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)NN)C(C(F)(F)F)(F)F

Origin of Product

United States

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